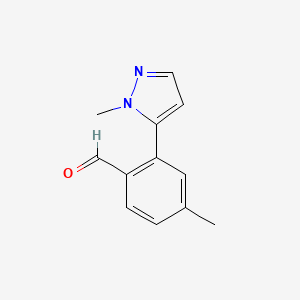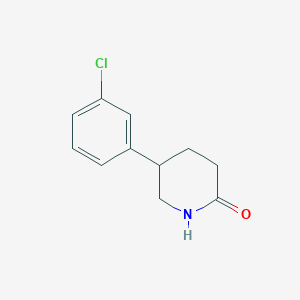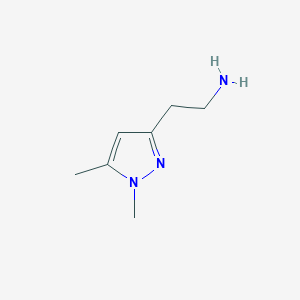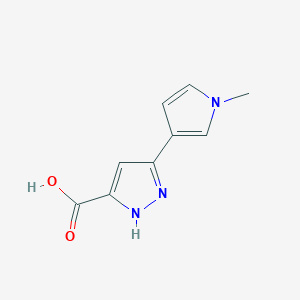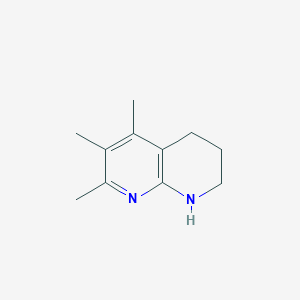
5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Vue d'ensemble
Description
5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the CAS Number: 1553914-53-6 . It has a molecular weight of 176.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2/c1-7-8(2)10-5-4-6-12-11(10)13-9(7)3/h4-6H2,1-3H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
- Application : “5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” is an organic intermediate . It can be obtained by reducing 1,8-naphthyridine with hydrogen .
- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source. However, the general process involves the reduction of 1,8-naphthyridine using hydrogen gas .
- Results or Outcomes : The outcome of this process is the production of “5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine”. No quantitative data or statistical analyses were provided .
- Application : Compounds containing a 1,8-naphthyridine core, such as “5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine”, have been found to exhibit diverse biological activities . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has been used for the treatment of bacterial infections .
- Method of Application : The specific methods of application or experimental procedures for this application are not provided in the source. However, it is mentioned that these compounds are used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
- Results or Outcomes : The outcomes of these applications include the development of new treatments for bacterial infections and advancements in materials science .
Organic Synthesis
Medicinal Chemistry
- Application : “5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” can be used to prepare (E)-3-(5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylic acid .
- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcome of this process is the production of (E)-3-(5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylic acid .
- Application : Compounds such as (E)-3-(5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylic acid, which can be synthesized from “5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine”, are Fab I inhibitors with antibacterial activity .
- Method of Application : These compounds can be used to treat bacterial infections in mammals, especially humans .
- Results or Outcomes : The outcome of this application is the potential development of new treatments for bacterial infections .
Preparation of (E)-3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)acrylic Acid
Antibacterial Agent
- Application : “5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” can be used in mass spectrometry studies .
- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcome of this process is the generation of a mass spectrum for “5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine”. No quantitative data or statistical analyses were provided .
- Application : “5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” can potentially be used in the synthesis of 4-hydroxynaphthyridines .
- Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcome of this process is the production of 4-hydroxynaphthyridines .
Mass Spectrometry
Synthesis of 4-Hydroxynaphthyridines
Propriétés
IUPAC Name |
5,6,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-7-8(2)10-5-4-6-12-11(10)13-9(7)3/h4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDKDRDERXOPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NCCC2)N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



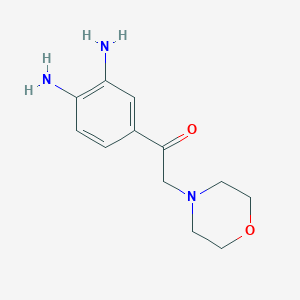
![[(1,4-Dimethyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B1530646.png)
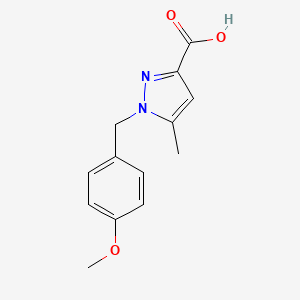
![(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1530648.png)
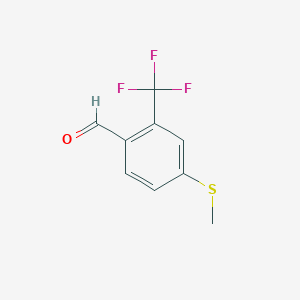
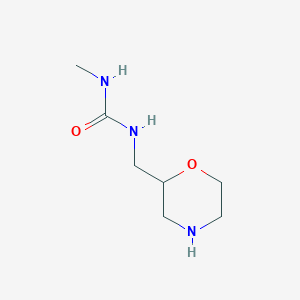
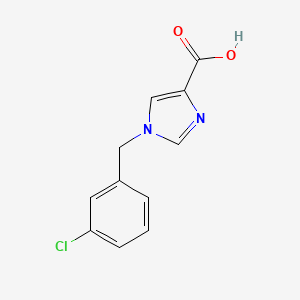
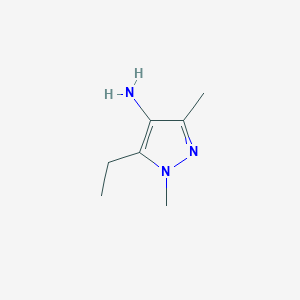
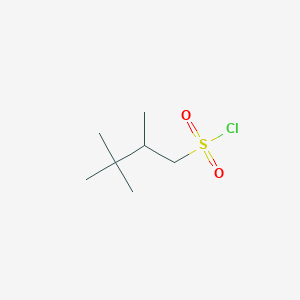
![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)
